molecular formula C29H32N6O3 B062420 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid CAS No. 166592-21-8

2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid

Cat. No. B062420
CAS RN: 166592-21-8
M. Wt: 512.6 g/mol
InChI Key: JBQDMYZGSBABOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid, also known as BTA-EG4 or BTA-EG4-NH2, is a peptide-based compound that has gained attention in the scientific community due to its potential applications in research and medicine.

Scientific Research Applications

2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid has been used in various scientific research applications, including drug delivery, cancer treatment, and imaging. The compound has been shown to effectively deliver drugs to specific cells and tissues, which can reduce the potential side effects of traditional drug delivery methods. 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid has also been investigated for its potential use in cancer treatment, as it has been shown to selectively target cancer cells while leaving healthy cells unharmed. Additionally, 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid has been used in imaging studies to visualize specific cells and tissues.

Mechanism of Action

2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid works by selectively binding to certain receptors on the surface of cells. Once bound, the compound can enter the cell and deliver drugs or other therapeutic agents directly to the target site. The specificity of 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid for certain cell types makes it a promising tool for targeted drug delivery and cancer treatment.
Biochemical and Physiological Effects
2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid has been shown to have low toxicity levels in animal studies, indicating that it may be safe for use in humans. The compound has also been shown to have a low immunogenicity, meaning that it is unlikely to trigger an immune response in the body. Additionally, 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid has been shown to have a long half-life, which can increase the effectiveness of drug delivery.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid in lab experiments is its specificity for certain cell types, which can reduce the potential for off-target effects. Additionally, the compound can be used to deliver a wide range of therapeutic agents, including drugs, imaging agents, and other molecules. However, one limitation of using 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid is its complex synthesis process, which can make it difficult and costly to produce in large quantities.

Future Directions

There are numerous potential future directions for research involving 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid. One area of interest is the development of new drug delivery methods using 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid, including the delivery of gene therapies and other novel therapeutics. Additionally, 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid could be further investigated for its potential use in cancer treatment, as well as its applications in imaging and diagnostics. Further research is also needed to optimize the synthesis process for 2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid, which could increase its availability and reduce costs.

Synthesis Methods

2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid is synthesized through a series of chemical reactions involving the coupling of various amino acids and other chemical compounds. The synthesis process involves the use of protective groups to ensure that the desired chemical reactions occur in the correct sequence. The final product is purified using chromatography techniques to remove any impurities.

properties

CAS RN

166592-21-8

Product Name

2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid

Molecular Formula

C29H32N6O3

Molecular Weight

512.6 g/mol

IUPAC Name

2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid

InChI

InChI=1S/C29H32N6O3/c1-2-3-17-35(27(36)20-34(21-28(37)38)18-22-9-5-4-6-10-22)19-23-13-15-24(16-14-23)25-11-7-8-12-26(25)29-30-32-33-31-29/h4-16H,2-3,17-21H2,1H3,(H,37,38)(H,30,31,32,33)

InChI Key

JBQDMYZGSBABOI-UHFFFAOYSA-N

SMILES

CCCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CN(CC4=CC=CC=C4)CC(=O)O

Canonical SMILES

CCCCN(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CN(CC4=CC=CC=C4)CC(=O)O

synonyms

N-n-butyl-N-(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl-(N-(carboxymethyl)benzylamino)acetamide
TH 142177
TH-142177

Origin of Product

United States

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